2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide
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Overview
Description
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with an ethyl and phenyl substitution, linked to a sulfanyl group and a propylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with ethyl phenyl ketone to form the quinazoline core. This intermediate is then reacted with a thiol reagent to introduce the sulfanyl group. Finally, the propylacetamide moiety is attached through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline core and the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may enhance the compound’s binding affinity and specificity. The propylacetamide moiety can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide
- Ethyl [(6-fluoro-2-phenyl-4-quinazolinyl)sulfanyl]acetate
- Acetamide, 2-[(6-ethyl-2-phenyl-4-quinazolinyl)thio]-N-(3-methylbutyl)- (9CI)
Uniqueness
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The combination of the quinazoline core with the sulfanyl and propylacetamide groups provides a distinct profile that can be leveraged for various applications .
Properties
Molecular Formula |
C21H23N3OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C21H23N3OS/c1-3-12-22-19(25)14-26-21-17-13-15(4-2)10-11-18(17)23-20(24-21)16-8-6-5-7-9-16/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,25) |
InChI Key |
HZEVUXXQBFODDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=CC=C3 |
Origin of Product |
United States |
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